2-氯-4-乙氧基-1,3-苯并噻唑

描述

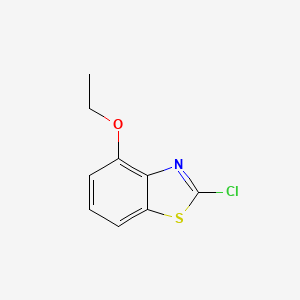

2-Chloro-4-ethoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H8ClNOS and its molecular weight is 213.68 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-4-ethoxy-1,3-benzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-ethoxy-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethoxy-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 合成和抗微生物应用

2-氯-4-乙氧基-1,3-苯并噻唑及其衍生物已被探索其抗微生物特性。一项研究详细描述了取代苯并噻唑及其衍生物的合成,研究了它们对各种细菌和真菌菌株的体外抗微生物活性。这些化合物表现出不同程度的活性,展示了苯并噻唑在抗微生物研究中的潜力 (Patel, Agravat, & Shaikh, 2011)。

2. 环境存在和人体暴露

研究已确定苯并噻唑为高产量化学品,主要用作防腐剂,并广泛分布在环境中。该研究强调了苯并噻唑衍生物在各种产品中的存在以及它们在不同国家的人类尿液中的检测,强调了了解人体暴露于这些化合物的必要性 (Asimakopoulos et al., 2013)。

3. 化学转化和环闭合反应

苯并噻唑化合物一直是化学合成的焦点,特别是在探索新颖的合成途径和环闭合反应方面。研究已报道了通过创新的合成过程制备各种苯并噻唑衍生物,展示了苯并噻唑在化学转化中的多功能性 (Kapratwar, Baheti, & Kuberkar, 2005)。

4. 感应应用

苯并噻唑衍生物已应用于开发用于感应pH变化和金属阳离子的荧光探针。这些化合物表现出高灵敏度和选择性,表明它们在开发先进感应材料方面的潜力 (Tanaka et al., 2001)。

5. 抗炎活性

从苯并噻唑衍生的化合物已被检验其体外抗炎活性。研究表明这些化合物中的特定功能基团可以显著抑制牛血清白蛋白变性,为抗炎药物开发提供了一个有前途的途径 (Rathi, More, Deshmukh, & Chaudhari, 2013)。

6. 抗癌活性

苯并噻唑衍生物在抗癌研究中显示出有希望的结果。一些化合物已在各种人类癌细胞系中展示出显著的体外抗癌作用,表明这些衍生物在癌症治疗策略中的潜力 (Leena B. Labhsetwar et al., 2010)。

作用机制

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This interaction and the resulting changes at the molecular level contribute to the compound’s overall effect.

Biochemical Pathways

Given that benzothiazole derivatives can inhibit a variety of enzymes , it is plausible that multiple biochemical pathways could be affected, leading to downstream effects.

Result of Action

The inhibition of target enzymes by benzothiazole derivatives can lead to changes at the molecular and cellular levels .

生化分析

Biochemical Properties

2-Chloro-4-ethoxy-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 2-Chloro-4-ethoxy-1,3-benzothiazole can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses . The interactions between 2-Chloro-4-ethoxy-1,3-benzothiazole and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance the compound’s biological activity .

Cellular Effects

The effects of 2-Chloro-4-ethoxy-1,3-benzothiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Chloro-4-ethoxy-1,3-benzothiazole can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in these processes, leading to changes in cellular behavior and function . The impact of 2-Chloro-4-ethoxy-1,3-benzothiazole on cellular metabolism includes the modulation of metabolic flux and the levels of key metabolites, which can affect the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-ethoxy-1,3-benzothiazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 2-Chloro-4-ethoxy-1,3-benzothiazole can inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses . The binding interactions of 2-Chloro-4-ethoxy-1,3-benzothiazole with these biomolecules are often mediated through specific amino acid residues, which facilitate the formation of stable complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-ethoxy-1,3-benzothiazole can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 2-Chloro-4-ethoxy-1,3-benzothiazole can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-ethoxy-1,3-benzothiazole vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Chloro-4-ethoxy-1,3-benzothiazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of dose optimization in therapeutic applications of 2-Chloro-4-ethoxy-1,3-benzothiazole.

属性

IUPAC Name |

2-chloro-4-ethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFGTVCAOCOOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365947 | |

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

890091-95-9 | |

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)